

Technical Guide: N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide

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Compound of Interest

Compound Name: *N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide*

Cat. No.: *B1676647*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide**. Due to the limited availability of specific experimental data for this compound, this guide has been constructed based on established principles of organic synthesis, analytical chemistry, and the known biological activities of structurally related N-benzylbenzamide and sulfonamide derivatives. The methodologies and potential biological pathways described herein are intended to serve as a foundational resource for researchers initiating studies on this or similar molecules.

Chemical Identity

While a specific CAS number for **N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide** is not readily available in public databases, the compound is registered in PubChem with the following identifier:

Property	Value
Compound Name	N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide
PubChem CID	1243054
Molecular Formula	C ₁₅ H ₁₄ Cl ₂ N ₂ O ₃ S
Molecular Weight	389.26 g/mol
Canonical SMILES	<chem>CS(=O)C(=O)NC1=CC=C(C=C1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl</chem>

Note: The absence of a designated CAS number suggests the compound may be novel or not widely commercialized.

Proposed Synthesis and Characterization

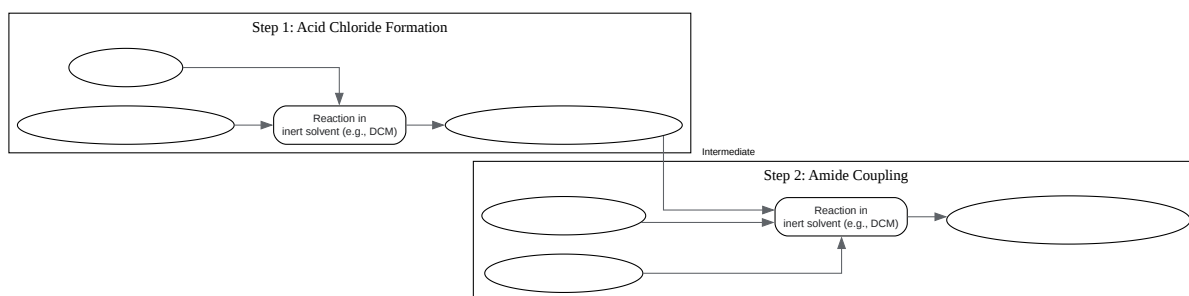
A plausible synthetic route for **N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide** involves a standard amidation reaction.

General Synthetic Protocol

The synthesis can be conceptualized as a two-step process:

- **Preparation of 4-(Methylsulfonamido)benzoyl chloride:** 4-(Methylsulfonamido)benzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acid chloride.
- **Amide Coupling:** The resulting 4-(methylsulfonamido)benzoyl chloride is then reacted with (2,4-dichlorophenyl)methanamine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct and drive the reaction to completion.

Experimental Workflow



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Caption: Proposed two-step synthesis of the target compound.

Characterization Methods

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

Technique	Expected Observations
^1H NMR	Peaks corresponding to the aromatic protons of both rings, the methylene bridge protons, the methyl group of the sulfonamide, and the NH protons of the amide and sulfonamide moieties.
^{13}C NMR	Resonances for all unique carbon atoms, including the carbonyl carbon of the amide, the aromatic carbons, the methylene carbon, and the methyl carbon of the sulfonamide.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the calculated molecular weight (389.26 g/mol), along with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Infrared (IR) Spectroscopy	Characteristic absorption bands for N-H stretching (amide and sulfonamide), C=O stretching (amide), and S=O stretching (sulfonamide).
Melting Point	A sharp melting point range, indicating the purity of the crystalline solid.

Potential Biological Activity and Signaling Pathways

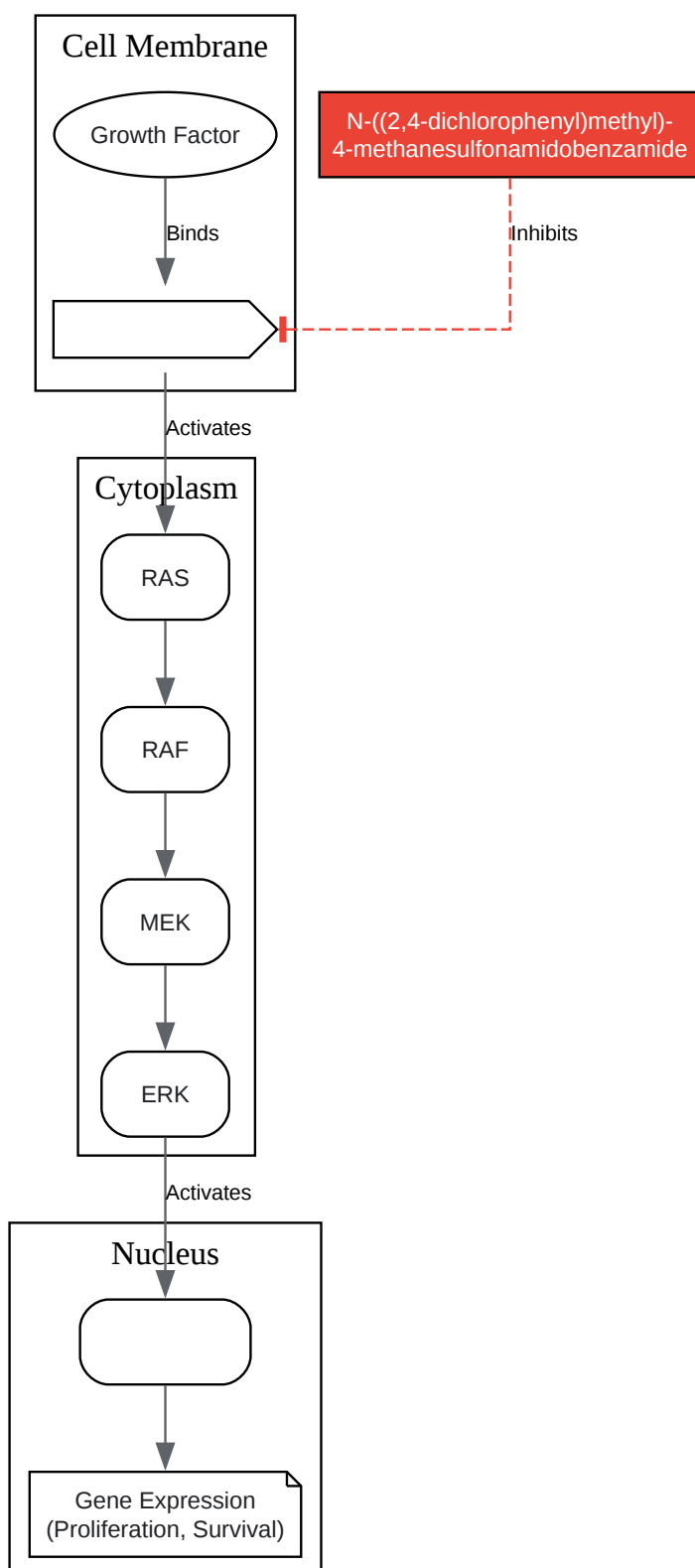
While the specific biological activity of **N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide** has not been reported, the structural motifs present in the molecule suggest potential interactions with various biological targets. N-benzylbenzamide and sulfonamide derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Hypothetical Mechanism of Action

Based on related compounds, this molecule could potentially act as an inhibitor of key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK or PI3K/Akt pathways. The dichlorophenyl and methanesulfonamido groups may contribute to binding affinity and specificity for a target protein, such as a kinase or a receptor.

Illustrative Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism where the compound inhibits a receptor tyrosine kinase (RTK), thereby blocking downstream signaling cascades.



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